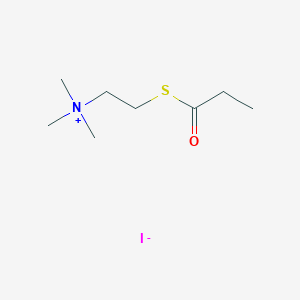
Propionylthiocholine iodide
説明
Propionylthiocholine iodide is a compound with the molecular formula C8H18INOS . It is also known by other names such as (2-Mercaptoethyl)trimethylammonium iodide propionate and trimethyl (2-propanoylsulfanylethyl)azanium iodide . It appears as a white to very light yellow crystalline powder .
Molecular Structure Analysis
The molecular weight of Propionylthiocholine iodide is 303.21 g/mol . The IUPAC name for this compound is trimethyl (2-propanoylsulfanylethyl)azanium iodide . The InChI representation is InChI=1S/C8H18NOS.HI/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 . The canonical SMILES representation is CCC(=O)SCCN+(C)C.[I-] .
Physical And Chemical Properties Analysis
Propionylthiocholine iodide has a molecular weight of 303.21 g/mol . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 5 rotatable bond count . It appears as a white to very light yellow crystalline powder .
科学的研究の応用
Substrate for Cholinesterase Enzymes
Propionylthiocholine iodide is often used as a substrate for cholinesterase enzymes . The activity of these enzymes can be investigated using propionylthiocholine iodide, and it has been found that certain cholinesterases are able to hydrolyze propionylthiocholine .
Dye-Sensitized Solar Cells
In the field of renewable energy, propionylthiocholine iodide has been used in the synthesis of dicationic iodide materials for dye-sensitized solar cells . These solar cells are a potential alternative to other photovoltaic devices due to their high efficiency and low manufacturing cost .
Biochemical Research
Propionylthiocholine iodide is also used in various biochemical research applications. Its properties make it a useful compound in the study of enzymatic reactions and other biochemical processes .
Safety And Hazards
Propionylthiocholine iodide is classified as causing skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and others .
特性
IUPAC Name |
trimethyl(2-propanoylsulfanylethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOS.HI/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQIXLJDWWVGAE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)SCC[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24578-90-3 (Parent) | |
| Record name | Trimethyl(2-propionylthioethyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40940118 | |
| Record name | N,N,N-Trimethyl-2-(propanoylsulfanyl)ethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propionylthiocholine iodide | |
CAS RN |
1866-73-5 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[(1-oxopropyl)thio]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1866-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl(2-propionylthioethyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionylthiocholine iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,N-Trimethyl-2-(propanoylsulfanyl)ethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(2-propionylthioethyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of propionylthiocholine iodide in scientific research?
A1: Propionylthiocholine iodide is widely employed as a substrate to measure cholinesterase (ChE) activity in various organisms, including insects, fish, and birds. [, , , , , , , , , , ] This artificial substrate allows researchers to assess the enzyme's kinetic parameters and its sensitivity to inhibitors like pesticides and heavy metals.
Q2: How does propionylthiocholine iodide interact with cholinesterase?
A2: Propionylthiocholine iodide binds to the active site of cholinesterase, mimicking the natural substrate, acetylcholine. The enzyme hydrolyzes the thioester bond, releasing thiocholine, which can be detected spectrophotometrically. [, , , , , , ]
Q3: Can propionylthiocholine iodide be used to assess the impact of environmental pollutants?
A4: Yes, the inhibition of cholinesterase activity by pesticides, particularly organophosphates and carbamates, can be measured using propionylthiocholine iodide as a substrate. [, , , , ] This makes it a valuable tool in ecotoxicological studies to evaluate the impact of these pollutants on various organisms.
Q4: Is there a standardized protocol for using propionylthiocholine iodide in cholinesterase assays?
A5: While propionylthiocholine iodide is a widely used substrate, there is no universally standardized protocol for cholinesterase assays. The specific assay conditions, including buffer composition, pH, temperature, and substrate concentration, can vary depending on the research question and the organism being studied. [, , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



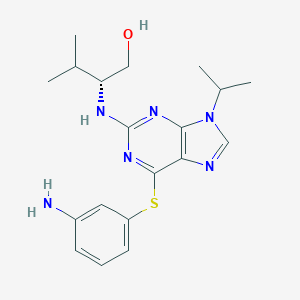


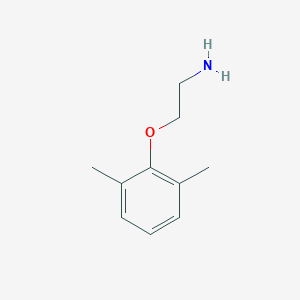


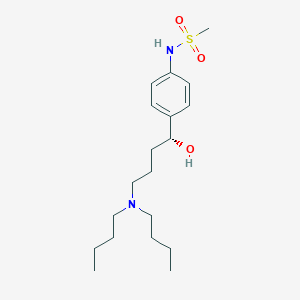
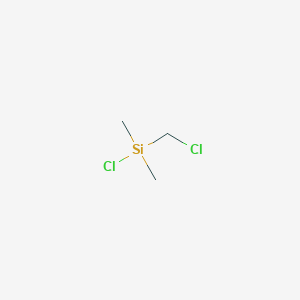

![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)
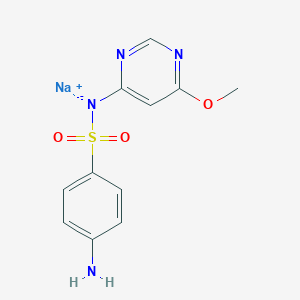


![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)